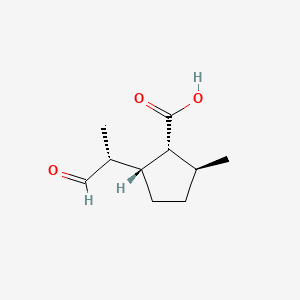
Yohimban-17-one
Descripción general
Descripción
Yohimban-17-one is a unique chemical compound with the linear formula C19H22N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Yohimban-17-one is represented by the linear formula C19H22N2O . More detailed structural analysis would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not mentioned in the available resources.Chemical Reactions Analysis
Yohimban-17-one can undergo various chemical reactions. For instance, it has been used in the synthesis of (±)-reserpine, a complex alkaloid . The reaction involved is photocyclization, which is a novel and efficient method for the synthesis of 11,18-dimethoxy- (20α)-18,19-didehydro-yohimban-17-one .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- Synthetic Pathways : Research by Rosenmund et al. (1979) and Parra et al. (2017) demonstrates the synthesis of Yohimban-17-one and its derivatives. These studies provide insights into the chemical pathways and methodologies for synthesizing this compound, highlighting its utility in organic chemistry research (Rosenmund et al., 1979); (Parra et al., 2017).
2. Chemical Modification and Analysis
- Modification Techniques : Meyers et al. (1991) and Kametani et al. (1975) have explored the chemical modification of Yohimban-17-one. These modifications are crucial in understanding the compound's structure and potential applications in medicinal chemistry (Meyers et al., 1991); (Kametani et al., 1975).
3. Alkaloid Research
- Exploration of Alkaloids : Sauerwein & Shimomura (1990) and Xu et al. (2015) have identified and isolated various alkaloids related to Yohimban-17-one. This research contributes to our understanding of the diversity and significance of alkaloids in natural products and pharmacology (Sauerwein & Shimomura, 1990); (Xu et al., 2015).
4. Stereochemical Studies
- Stereochemistry and Optical Properties : The work of Klyne et al. (1967) and Bartlett et al. (1971) delves into the stereochemical properties and optical rotatory dispersion of Yohimban-17-one. This area of study is critical for the development of chiral pharmaceuticals and understanding molecular interactions (Klyne et al., 1967); (Bartlett et al., 1971).
5. Application in Pharmacological Studies
- Pharmacological Research : Powers et al. (2009) and Lanier et al. (1986) have utilized Yohimban-17-one in pharmacological studies, particularly in understanding its interaction with alpha2-adrenergic receptors. This research is vital for the development of drugs targeting these receptors (Powers et al., 2009); (Lanier et al., 1986).
Safety and Hazards
Yohimban-17-one is classified with the following hazard statements: H315 - H317 - H319 - H410 . These indicate that it can cause skin irritation, skin sensitization, serious eye irritation, and is very toxic to aquatic life with long lasting effects . It should be handled with care, using appropriate personal protective equipment .
Propiedades
IUPAC Name |
3,11,12,14,15,16,17,19,20,21-decahydro-1H-yohimban-18-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-13,18,20H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXXFFUKMREIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966670 | |
| Record name | Yohimban-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yohimban-17-one | |
CAS RN |
523-14-8 | |
| Record name | Yohimbone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Yohimban-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione](/img/structure/B3343341.png)


![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione](/img/structure/B3343362.png)




![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate](/img/structure/B3343405.png)
